molecular formula C16H17N3OS B2940258 2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 955330-35-5

2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No. B2940258
CAS RN: 955330-35-5
M. Wt: 299.39
InChI Key: QLUDJYDHOXTDBO-UHFFFAOYSA-N
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Description

2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide, also known as DMBA, is a benzimidazole derivative that has gained attention in scientific research due to its potential therapeutic applications. DMBA has been shown to have promising anti-inflammatory, anti-cancer, and anti-bacterial properties. In

Mechanism of Action

The mechanism of action of 2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways. 2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide has been shown to inhibit the NF-kB pathway, which plays a key role in inflammation and cancer. It has also been shown to activate the p53 pathway, which is involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide can inhibit the production of reactive oxygen species and decrease lipid peroxidation. 2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide has also been shown to decrease the expression of matrix metalloproteinases, which are involved in tissue remodeling and cancer metastasis.

Advantages and Limitations for Lab Experiments

One advantage of 2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide is its versatility in various scientific studies. 2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide can be used in both in vitro and in vivo studies, and its anti-inflammatory, anti-cancer, and antibacterial properties make it a useful tool for studying a range of diseases and conditions. However, one limitation of 2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide is its potential toxicity. 2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide has been shown to have cytotoxic effects on some cell lines, and caution should be taken when using it in lab experiments.

Future Directions

There are numerous future directions for 2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide research. One area of interest is its potential use in the treatment of inflammatory bowel disease, as 2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide has been shown to have anti-inflammatory effects in the gut. Additionally, 2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide could be used in combination with other anti-cancer agents to enhance their effectiveness. Finally, further studies are needed to fully understand the mechanism of action of 2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide and its potential therapeutic applications.
In conclusion, 2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide is a promising compound that has gained attention in scientific research due to its potential therapeutic applications. Its anti-inflammatory, anti-cancer, and antibacterial properties make it a useful tool for studying a range of diseases and conditions. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide can be synthesized using a multi-step process that involves the reaction of 2-aminomethyl-5,6-dimethylbenzimidazole with thiophen-2-carbaldehyde in the presence of acetic acid and sodium borohydride. The resulting intermediate is then treated with acetic anhydride to yield 2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide in high purity.

Scientific Research Applications

2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide has demonstrated antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

properties

IUPAC Name

2-(5,6-dimethylbenzimidazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-11-6-14-15(7-12(11)2)19(10-18-14)9-16(20)17-8-13-4-3-5-21-13/h3-7,10H,8-9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUDJYDHOXTDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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